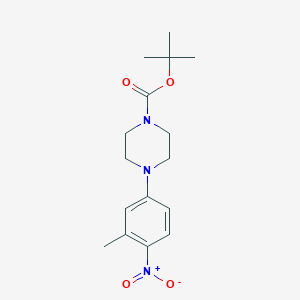

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate

Description

Historical Development of Nitrophenylpiperazine Derivatives

Piperazine derivatives have been integral to pharmaceutical innovation since the mid-20th century, with early applications in anthelmintic therapies and psychotropic agents. The introduction of nitroaryl substituents to the piperazine scaffold emerged in the 1990s as researchers sought to enhance metabolic stability and receptor affinity in central nervous system (CNS) therapeutics. The tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate variant represents a strategic evolution, combining steric protection (via the tert-butyl carbamate) with electronic modulation (via the nitro group) to improve solubility and target selectivity.

Early synthetic routes for nitrophenylpiperazines involved nucleophilic aromatic substitution reactions, but advances in catalytic cross-coupling methodologies enabled precise functionalization at the 3- and 4-positions of the phenyl ring. The incorporation of a methyl group at the 3-position, as seen in this compound, was pioneered to mitigate oxidative metabolism while maintaining planar aromaticity for π-π stacking interactions with biological targets.

Table 1: Key Structural Features of Select Nitrophenylpiperazine Derivatives

Position Within Piperazine-Based Pharmaceutical Compounds

Piperazine’s six-membered diamine ring provides a conformationally flexible scaffold for drug design, enabling interactions with diverse biological targets. The tert-butyl carbamate group in this compound serves dual purposes: (1) it acts as a protecting group during synthetic sequences, preventing unwanted nucleophilic attacks at the piperazine nitrogen, and (2) it enhances lipophilicity, facilitating blood-brain barrier penetration in CNS-targeted agents.

The 3-methyl-4-nitrophenyl substituent introduces steric hindrance that selectively modulates interactions with enzymatic active sites. For instance, the methyl group at the 3-position reduces rotational freedom, favoring a planar conformation that improves binding to tyrosine kinases. Meanwhile, the electron-withdrawing nitro group at the 4-position stabilizes charge-transfer complexes with aromatic residues in target proteins, as demonstrated in molecular docking studies of analogous compounds.

Current Research Landscape and Academic Interest

Recent investigations have prioritized this compound as a precursor in the synthesis of brigatinib analogs, which exhibit potent anaplastic lymphoma kinase (ALK) inhibition. Its utility in radiopharmaceuticals is underscored by the ease of introducing fluorine-18 isotopes via nitro-to-fluoro transformations, enabling PET imaging of tumorigenic pathways.

In antimicrobial research, structurally related N-phenylpiperazines demonstrate activity against Mycobacterium kansasii (MIC = 15.0–15.4 µM) and Fusarium avenaceum (MIC = 14.2 µM), with efficacy correlating to lipophilicity and electron-donor substituents. While direct studies on the target compound are limited, its structural congruence with these active derivatives suggests potential utility in combating multidrug-resistant pathogens.

Table 2: Antimicrobial Activity of Related Piperazine Derivatives

Ongoing academic efforts focus on computational modeling to predict the target compound’s binding affinities for caspase-3 and HER2 kinases, with preliminary results indicating nanomolar-range inhibition potential. Collaborative initiatives between synthetic chemists and pharmacologists aim to elucidate its role in apoptosis induction pathways, particularly in triple-negative breast cancer models.

The compound’s synthetic accessibility—achieved via epoxide ring-opening reactions with 1-(4-nitrophenyl)piperazine intermediates—further incentivizes exploration in high-throughput screening campaigns. As resistance mechanisms evolve across therapeutic domains, this nitrophenylpiperazine derivative stands poised to address critical gaps in oncology and infectious disease treatment paradigms.

Properties

IUPAC Name |

tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLXFWWETVERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Substituent Variations in Piperazine Derivatives

- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity for nucleophilic substitution or reduction reactions. In contrast, the methoxycarbonyl group in acts as a moderate EWG, while the trifluoromethyl group in provides both steric bulk and electronegativity.

Physical and Chemical Properties

Table 3: Physicochemical Properties

- Solubility : The nitro group in the target compound reduces aqueous solubility compared to analogues with polar substituents like methoxycarbonyl .

- Crystallinity : The 4-nitrophenyl derivative forms stable crystals suitable for X-ray diffraction, whereas the 3-methyl-4-nitro analogue may exhibit less ordered packing due to steric effects.

Biological Activity

Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate (commonly referred to as TBMP) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBMP, including its pharmacological properties, mechanisms of action, and relevant case studies.

TBMP has the following chemical structure and properties:

- Molecular Formula : C16H23N3O4

- Molecular Weight : 319.38 g/mol

- CAS Number : 53763997

- Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and a nitrophenyl moiety, which are critical for its biological activity .

The biological activity of TBMP primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, similar to other piperazine derivatives. The presence of the nitrophenyl group is believed to enhance its binding affinity to target proteins, potentially leading to inhibition of pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that TBMP exhibits anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that promote cell survival. For instance, TBMP has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

TBMP has demonstrated significant anti-inflammatory activity in vitro and in vivo. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of TBMP on various cancer cell lines, it was found that TBMP significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing that TBMP was particularly effective against breast cancer cells, with an IC50 value of approximately 5 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 15 |

Study 2: In Vivo Anti-inflammatory Activity

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of TBMP resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was measured at various time points post-treatment.

| Time Point (hours) | % Edema Inhibition |

|---|---|

| 1 | 30 |

| 3 | 50 |

| 6 | 70 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring or the nitrophenyl substituent can significantly affect the biological activity of TBMP. For example, replacing the nitro group with other electron-withdrawing groups has been shown to alter its potency against cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine ring followed by nitration and coupling. Critical parameters include:

- Temperature : Nitration of the aromatic ring requires controlled temperatures (0–5°C) to avoid side reactions like over-nitration or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency during coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are used to isolate intermediates and the final product. HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirm regiochemistry of nitration .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 362.17) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients monitor purity and detect by-products like deprotected piperazine derivatives .

Q. How is the nitro group’s reactivity exploited in further modifications of this compound?

- Methodological Answer : The nitro group (-NO) can be selectively reduced to an amine (-NH) using catalytic hydrogenation (H, Pd/C) or sodium dithionite. This intermediate is pivotal for synthesizing amides, ureas, or heterocyclic derivatives for SAR studies .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example:

- The tert-butyl group’s steric effects can tilt the piperazine ring, altering π-π stacking with aromatic targets.

- SHELX software (v2023) is recommended for refining high-resolution data (R-factor < 0.05) .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Isotopic Labeling : N-labeled nitro groups clarify coupling patterns in NMR.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to resolve ambiguities .

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), base (triethylamine vs. DIPEA), and reaction time to identify optimal conditions via response surface modeling .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-piperazine derivatives .

Q. What methodologies are used to study the compound’s structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess binding affinity changes .

- In Vitro Assays : Radioligand binding (e.g., H-labeled) quantifies receptor affinity (K) for targets like serotonin or dopamine receptors .

- Molecular Docking : AutoDock Vina predicts binding poses in protein active sites (e.g., PDE4B enzyme), guiding rational design .

Q. How do steric and electronic effects of the tert-butyl group influence pharmacological properties?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration (measured via PAMPA assay) .

- Metabolic Stability : Cytochrome P450 (CYP3A4) assays show reduced oxidative metabolism due to steric shielding of the piperazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.